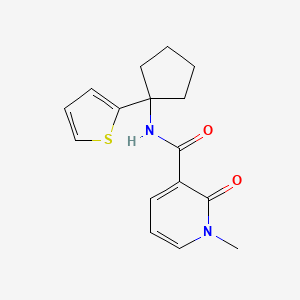

2-Chloro-3,6,7-trimethylquinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-3,6,7-trimethylquinoxaline is a chemical compound with the CAS Number: 29067-80-9 . It has a molecular weight of 206.67 and its IUPAC name is this compound . It is stored at a temperature of 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClN2/c1-6-4-9-10 (5-7 (6)2)14-11 (12)8 (3)13-9/h4-5H,1-3H3 . The InChI key is RFEIHZCKIYFYAM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 142-143 degrees Celsius .Applications De Recherche Scientifique

Molecular Structure and Theoretical Studies

- The molecular structure and density functional theory (DFT) studies of quinoxaline derivatives, including 2-Chloro-3,6,7-trimethylquinoxaline, have been explored. These studies reveal insights into the geometric parameters, charge transfer within the molecule, and intermolecular interactions in the crystal lattice of these compounds (Ibrahim et al., 2015).

Antimicrobial Activity

- Research on 2-Chloro-3-methylquinoxaline, a closely related compound, indicates its potential as a nucleus for synthesizing compounds with optimized antimicrobial activity. These studies involve molecular transformations to develop new Schiff bases containing quinoxaline moieties, showing promising antimicrobial properties (Singh et al., 2010).

Anti-Tubercular Agents

- Quinoxaline derivatives, including those related to this compound, have been investigated for their potential as anti-tubercular agents. These compounds exhibit varying degrees of effectiveness against Mycobacterium tuberculosis, with some showing significant activity (Srinivasarao et al., 2020).

Anti-Inflammatory Activity

- Synthesis and evaluation of thioether derivatives of 2-Chloro-3-methylquinoxaline have shown these compounds to possess notable anti-inflammatory activity. This highlights the potential of quinoxaline derivatives in developing new anti-inflammatory agents (Singh et al., 2010).

Serotonin Receptor Antagonist

- 3-Chloroquinoxaline-2-carboxamides, structurally related to this compound, have been synthesized and evaluated for their serotonin(3) receptor antagonistic activities. This indicates the relevance of quinoxaline derivatives in neuroscience and pharmacology (Mahesh et al., 2004).

Safety and Hazards

Mécanisme D'action

Mode of Action

Quinoxaline derivatives have been known to interact with their targets, leading to various changes at the molecular level .

Biochemical Pathways

Quinoxaline derivatives have been reported to influence several biochemical pathways, but further studies are required to elucidate the exact pathways affected by this specific compound .

Propriétés

IUPAC Name |

2-chloro-3,6,7-trimethylquinoxaline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-6-4-9-10(5-7(6)2)14-11(12)8(3)13-9/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEIHZCKIYFYAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N=C2C=C1C)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide](/img/structure/B2956118.png)

![2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2956127.png)

![2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2956133.png)

![methyl 3-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2956134.png)